3-Methyladamantan-1-amine hydrochloride

Catalog No.
S1527684
CAS No.
33103-93-4
M.F
C11H20ClN
M. Wt
201.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyladamantan-1-amine hydrochloride

CAS Number

33103-93-4

Product Name

3-Methyladamantan-1-amine hydrochloride

IUPAC Name

3-methyladamantan-1-amine;hydrochloride

Molecular Formula

C11H20ClN

Molecular Weight

201.73 g/mol

InChI

InChI=1S/C11H19N.ClH/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10;/h8-9H,2-7,12H2,1H3;1H

InChI Key

WITBNCXKULHPMW-UHFFFAOYSA-N

SMILES

CC12CC3CC(C1)CC(C3)(C2)N.Cl

Synonyms

3-Methyltricyclo[3.3.1.13,7]decan-1-amine Hydrochloride; 3-Methyl-1-adamantanamine Hydrochloride;

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)N.Cl

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

3-Methyladamantan-1-amine hydrochloride is a functionalized adamantane derivative, specifically the monomethylated analog of Amantadine and a direct structural precursor to the Alzheimer's drug, Memantine. As a member of this pharmacologically significant class, its primary value is in neuropharmacology research and as a critical, structurally defined intermediate and reference standard in pharmaceutical synthesis. The hydrochloride salt form is the industry standard for this compound, ensuring improved handling, stability, and solubility in aqueous and polar solvent systems compared to the free base.

Substitution with either the parent compound, Amantadine hydrochloride, or the dimethylated analog, Memantine hydrochloride, is not viable for most applications. The single methyl group on the 3-position of the adamantane cage imparts a unique steric and electronic profile that critically distinguishes it from its close relatives. This structural difference directly translates to non-interchangeable performance in its primary roles: as a required synthetic precursor for specific derivatives, as a mandated analytical standard for Memantine impurity profiling, and as a specific tool for structure-activity relationship (SAR) studies where the incremental effect of a single methyl group is the variable under investigation.

Mandatory Use as a Characterized Pharmaceutical Impurity Standard for Memantine

3-Methyladamantan-1-amine hydrochloride is officially designated as 'Memantine Hydrochloride - Impurity A' or 'Memantine Related Compound G'. Patents for the synthesis of Memantine explicitly describe processes to ensure the final product is substantially free of this specific monomethylated impurity, making it a required reference material for analytical method development, validation, and batch release quality control in a regulated environment.

Evidence DimensionRegulatory & Analytical Designation
Target Compound DataDesignated as a specific, named impurity (Impurity A) of Memantine Hydrochloride.
Comparator Or BaselineGeneric or other unspecified adamantane derivatives, which are not suitable for this specific analytical purpose.
Quantified DifferenceQualitatively unique; its presence must be quantified against a certified standard as per process patents.
ConditionsGas Chromatography (GC) analysis during Quality Control (QC) of Memantine HCl Active Pharmaceutical Ingredient (API) synthesis.

For any organization involved in the synthesis, formulation, or analysis of Memantine, procuring this specific compound as a reference standard is a non-negotiable requirement for regulatory compliance.

Distinct and Well-Defined Thermal Profile for Process Chemistry Applications

3-Methyladamantan-1-amine hydrochloride exhibits a high, sharp melting point distinct from its closest structural analogs. While the parent compound Amantadine HCl has a less-defined thermal profile, often decomposing or subliming above 300 °C, the target compound has a reported melting point of 287-288 °C. This is also distinct from the dimethylated analog, Memantine HCl, which melts at approximately 292-295 °C.

Evidence DimensionMelting Point (°C)
Target Compound Data287-288 °C
Comparator Or BaselineAmantadine HCl: >300 °C (with decomposition/sublimation). Memantine HCl: ~292-295 °C.
Quantified DifferenceA sharp melting point, differing by ~5-8 °C from Memantine HCl and having a more defined transition than Amantadine HCl.
ConditionsStandard thermal analysis.

A discrete, high melting point is an indicator of high purity and provides predictable thermal stability, which is a critical parameter for designing robust high-temperature synthetic routes, purifications, or melt-based formulation processes.

Analytical Reference Standard for Quality Control in Memantine API Synthesis

This compound is the correct choice for pharmaceutical quality control laboratories that must quantify potential impurities in batches of Memantine hydrochloride. Its use as a certified reference standard is essential for validating analytical methods (e.g., GC, HPLC) and meeting regulatory requirements for drug purity.

Intermediate for Process Chemistry Requiring High Thermal Stability

In multi-step organic synthesis pathways that require high-temperature reaction conditions or purification steps like sublimation, the defined and high thermal stability of this compound makes it a more reliable intermediate than analogs with less predictable thermal behavior.

Tool for Neuropharmacology Structure-Activity Relationship (SAR) Studies

For researchers developing novel NMDA receptor antagonists, this compound is indispensable. It allows for the systematic evaluation of how a single methyl group, compared to zero (Amantadine) or two (Memantine), impacts receptor binding affinity, selectivity, and pharmacokinetic properties, providing crucial data for rational drug design.

Dates

Last modified: 08-15-2023

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